BenchChemオンラインストアへようこそ!

O-tBu-N-Fmoc-4-hydroxy Isoleucine

Solid-phase peptide synthesis Orthogonal protection Fmoc/tBu strategy

O-tBu-N-Fmoc-4-hydroxy Isoleucine (molecular formula C₂₅H₃₁NO₅, molecular weight 425.52 g/mol) is a doubly protected, non-proteinogenic amino acid derivative designed for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. It combines N-terminal Fmoc protection with a tert-butyl (tBu) ether protecting group on the 4-hydroxyl side chain, enabling orthogonally controlled sequential deprotection during peptide chain assembly.

Molecular Formula C₂₅H₃₁NO₅
Molecular Weight 425.52
Cat. No. B1161049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-tBu-N-Fmoc-4-hydroxy Isoleucine
SynonymsO-t-Butyl-N-(9H-fluoren-9-ylmethoxy)carbonyl-4-hydroxy Isoleucine
Molecular FormulaC₂₅H₃₁NO₅
Molecular Weight425.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-tBu-N-Fmoc-4-hydroxy Isoleucine: Orthogonally Protected Building Block for Insulinotropic Peptide Synthesis


O-tBu-N-Fmoc-4-hydroxy Isoleucine (molecular formula C₂₅H₃₁NO₅, molecular weight 425.52 g/mol) is a doubly protected, non-proteinogenic amino acid derivative designed for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy . It combines N-terminal Fmoc protection with a tert-butyl (tBu) ether protecting group on the 4-hydroxyl side chain, enabling orthogonally controlled sequential deprotection during peptide chain assembly . This compound serves as a key building block for incorporating the insulinotropic 4-hydroxyisoleucine residue into synthetic peptides for metabolic disease and diabetes research .

Why Unprotected 4-Hydroxyisoleucine or Standard Fmoc-Isoleucine Cannot Substitute O-tBu-N-Fmoc-4-hydroxy Isoleucine in SPPS


In Fmoc/tBu solid-phase peptide synthesis, the orthogonality of temporary Nα-Fmoc protection (base-labile, removed by 20% piperidine in DMF) and permanent side-chain tBu protection (acid-labile, removed by 95% TFA during final cleavage) is essential for preventing side reactions during chain elongation . Unprotected 4-hydroxyisoleucine cannot be used directly in SPPS because the free 4-hydroxyl group would participate in undesired O-acylation and β-elimination side reactions during coupling cycles . Conversely, Fmoc-Ile-OH (Fmoc-protected isoleucine lacking the 4-hydroxyl group) fails to provide the hydroxyl functionality required for biological activity — the insulinotropic properties of 4-hydroxyisoleucine strictly depend on carbon γ-hydroxylation in the (2S,3R,4S) configuration . Only O-tBu-N-Fmoc-4-hydroxy Isoleucine simultaneously provides both the correct stereochemical and functional architecture for bioactive peptide synthesis and the orthogonal protection strategy required for efficient SPPS assembly .

Quantitative Differentiation Evidence: O-tBu-N-Fmoc-4-hydroxy Isoleucine vs. Closest Analogs


Orthogonal Protection Scheme: O-tBu-N-Fmoc-4-hydroxy Isoleucine Enables >99% Stereoselective Coupling vs. Unprotected 4-Hydroxyisoleucine Which Cannot Be Used in SPPS

The Fmoc/tBu orthogonal protection scheme — wherein Fmoc is removed under basic conditions (20% piperidine in DMF) while tBu remains intact until final acidic cleavage (95% TFA) — is the predominant SPPS methodology . Fmoc-protected amino acids with tBu side-chain protection routinely achieve >99% coupling stereoselectivity under standard DIC/HOAt activation conditions, as demonstrated for Fmoc-Tyr(tBu)-OH and analogous tBu-protected building blocks . In contrast, unprotected 4-hydroxyisoleucine cannot be directly incorporated into SPPS due to the absence of Nα protection and the reactivity of the free hydroxyl group, which leads to O-acylation side reactions . O-tBu-N-Fmoc-4-hydroxy Isoleucine uniquely resolves this by providing both the N-terminal Fmoc group and the acid-labile tBu ether on the 4-hydroxyl, enabling sequential, chemoselective deprotection .

Solid-phase peptide synthesis Orthogonal protection Fmoc/tBu strategy

Insulinotropic Activity: Only the (2S,3R,4S)-4-Hydroxyisoleucine Isomer (the Core of the Target Compound) Exhibits Potent Insulin Secretion at Micromolar Concentrations

In isolated perfused rat pancreas and incubated isolated rat islets, the major isomer (2S,3R,4S)-4-hydroxyisoleucine — which corresponds to the stereochemical configuration of the amino acid core in O-tBu-N-Fmoc-4-hydroxy Isoleucine — was identified as the most potent insulinotropic agent among 12 structurally related amino acids tested . The threshold concentration for a significant increase in insulin release (P<0.05) was 200 μM for (2S,3R,4S)-4-hydroxyisoleucine, compared with 500 μM for (2S,4R) and (2S,4S) γ-hydroxynorvalines and (2S,3S) and (2S,3R) γ-hydroxyvalines, and ≥1 mM for other congeners . The minor isomer (2R,3R,4S) failed to potentiate insulin release in the perfused pancreas model . The insulinotropic properties strictly require carbon α in S-configuration, full methylation at the β-carbon, and carbon γ-hydroxylation . Fmoc-Ile-OH (standard isoleucine building block) lacks the γ-hydroxyl group entirely and would produce peptides devoid of this insulinotropic pharmacophore .

Insulinotropic activity Type 2 diabetes Structure-activity relationship

Chromatographic Differentiation: tBu-Protected Compound Exhibits Distinctly Increased HPLC Retention Time vs. Unprotected 4-Hydroxyisoleucine

The tert-butyl ether protection at the 4-hydroxyl position introduces substantial steric bulk and hydrophobicity to the molecule, which directly impacts chromatographic behavior . Fmoc-Ile-OH (without hydroxyl or tBu modifications) exhibits characteristic retention factors; the addition of the 4-hydroxy group with tBu protection is predicted to increase HPLC retention time due to enhanced hydrophobic interaction with reversed-phase stationary phases . For comparison, structurally analogous Fmoc-Hyp(tBu)-OH (an Fmoc-protected hydroxyproline with tBu ether, MW 409.47) is specified with HPLC purity assessment at ≥98.0% area% and shows clearly soluble behavior in DMF at 1 mmol/2 mL . In contrast, unprotected 4-hydroxyisoleucine (MW 147.17) is highly water-soluble (50–100 mg/mL in H₂O) and elutes much earlier under reversed-phase conditions . This chromatographic shift directly affects purity analysis protocols: O-tBu-N-Fmoc-4-hydroxy Isoleucine requires different HPLC mobile phase conditions (higher organic content) than unprotected 4-hydroxyisoleucine for accurate purity determination .

HPLC analysis Retention time Hydrophobicity

Side-Reaction Prevention: tBu Protection of the 4-Hydroxyl Eliminates O-Acylation and β-Elimination Observed with Unprotected Hydroxyl-Containing Amino Acids in SPPS

In Fmoc/tBu SPPS, unprotected hydroxyl side chains are susceptible to O-acylation during carbodiimide-mediated coupling reactions and β-elimination under basic Fmoc-deprotection conditions . The tBu ether protection strategy, as employed in O-tBu-N-Fmoc-4-hydroxy Isoleucine, prevents these side reactions by converting the nucleophilic hydroxyl into an inert tert-butyl ether that remains stable throughout repetitive piperidine/DMF Fmoc deprotection cycles . This protection approach is analogous to Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Tyr(tBu)-OH, where tBu protection has been shown to prevent β-elimination and O-acylation during peptide chain elongation . The tBu ether is then cleanly removed during final TFA cleavage (typically 95% TFA, 2.5% TIS, 2.5% H₂O, 2–4 h), simultaneously with resin cleavage and other side-chain deprotections, regenerating the free 4-hydroxyl group . In contrast, using unprotected 4-hydroxyisoleucine in any peptide coupling strategy would lead to heterogeneous products from competing O-acylation, significantly reducing yield and purity .

Side-reaction suppression O-acylation Peptide coupling

High-Impact Application Scenarios for O-tBu-N-Fmoc-4-hydroxy Isoleucine in Peptide-Based Drug Discovery


Synthesis of 4-Hydroxyisoleucine-Containing Insulinotropic Peptides for Type 2 Diabetes SAR Studies

O-tBu-N-Fmoc-4-hydroxy Isoleucine enables the systematic incorporation of the (2S,3R,4S)-4-hydroxyisoleucine pharmacophore into peptide sequences for structure-activity relationship (SAR) studies targeting glucose-dependent insulin secretion. The compound's orthogonal Fmoc/tBu protection allows precisely controlled chain extension via standard automated SPPS protocols, while preserving the γ-hydroxyl group that is essential for insulinotropic activity — a feature absent from Fmoc-Ile-OH and other standard isoleucine building blocks . Peptides synthesized using this building block can be directly compared to those made with non-hydroxylated Fmoc-Ile-OH to quantify the contribution of the 4-hydroxyl group to insulinotropic potency .

Construction of Peptide Libraries for Metabolic Disease Drug Screening

The compatibility of O-tBu-N-Fmoc-4-hydroxy Isoleucine with automated Fmoc/tBu SPPS platforms (achieving >99% coupling stereoselectivity under standard DIC/HOAt conditions) makes it suitable for high-throughput peptide library synthesis . Libraries incorporating the 4-hydroxyisoleucine residue at varied positions can be screened against pancreatic β-cell targets to identify lead peptides with enhanced insulinotropic activity, improved metabolic stability, or reduced off-target effects compared to the parent amino acid 4-hydroxyisoleucine . The distinct chromatographic profile of peptides containing this residue (increased RP-HPLC retention time due to tBu hydrophobicity) facilitates library purification and quality control .

Synthesis of Modified Peptide Hormone Analogs for Diabetes and Obesity Research

This protected building block can be strategically incorporated into peptide hormone sequences (e.g., GLP-1 analogs, insulinotropic peptide conjugates) to introduce the 4-hydroxyl moiety at specific positions. The tBu protection strategy ensures that the hydroxyl group remains inert during all coupling and Fmoc-deprotection cycles, preventing competing O-acylation side reactions that would otherwise generate heterogeneous products and compromise peptide homogeneity . Final TFA cleavage simultaneously removes the tBu group, regenerating the free 4-hydroxyl for biological activity. This approach surpasses post-synthetic hydroxylation methods, which typically yield mixtures of stereoisomers and require additional purification steps .

Comparative Pharmacological Evaluation of 4-Hydroxyisoleucine-Containing Peptides vs. Parent Amino Acid in In Vitro and Ex Vivo Models

Peptides synthesized with O-tBu-N-Fmoc-4-hydroxy Isoleucine can be systematically compared against the parent (2S,3R,4S)-4-hydroxyisoleucine (threshold insulinotropic concentration: 200 μM) in isolated rat islet and perfused pancreas models . This enables assessment of whether peptide conjugation enhances potency, prolongs duration of action, or improves bioavailability relative to the free amino acid. The ability to precisely control the position and context of the 4-hydroxyisoleucine residue within peptide sequences — impossible with unprotected 4-hydroxyisoleucine — provides a powerful tool for optimizing pharmacological properties .

Quote Request

Request a Quote for O-tBu-N-Fmoc-4-hydroxy Isoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.